IWR-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

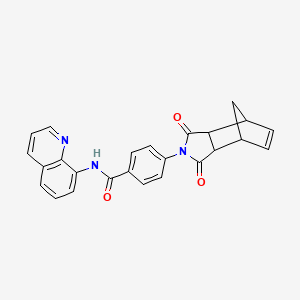

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of IWR-1 in Inhibiting Tankyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt pathway activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its quantitative effects on tankyrase and the Wnt signaling pathway.

Introduction to this compound and Tankyrase

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1] A key negative regulator of this pathway is the β-catenin destruction complex, which targets β-catenin for proteasomal degradation. The stability of this complex is, in turn, regulated by the tankyrase enzymes, TNKS1 and TNKS2.

Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a core scaffold protein of the destruction complex, marking it for ubiquitination and subsequent degradation.[2] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1]

This compound was identified as an inhibitor of the Wnt response and subsequently found to target tankyrase.[3] Unlike many PARP inhibitors that target the nicotinamide-binding domain, this compound binds to the adenosine-binding pocket of tankyrases, providing a degree of selectivity.[4][5] By inhibiting tankyrase activity, this compound prevents the PARsylation of Axin, leading to its stabilization.[6][7] This, in turn, promotes the assembly and activity of the destruction complex, enhancing the phosphorylation and degradation of β-catenin, and ultimately inhibiting Wnt signaling.[8][9]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data for this compound's effect on tankyrase enzymes and the Wnt/β-catenin signaling pathway.

| Target | Assay Type | IC50 Value | Reference |

| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation | 131 nM | [3][10] |

| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation | 56 nM | [3][10] |

| PARP1 | In vitro | >18.75 µM | [3][10] |

| PARP2 | In vitro | >18.75 µM | [3][10] |

Table 1: this compound IC50 Values for PARP Family Enzymes. This table shows the half-maximal inhibitory concentration (IC50) of this compound against various PARP enzymes. The data demonstrates the selectivity of this compound for tankyrases over PARP1 and PARP2.

| Assay | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin Reporter Assay | L-Wnt-STF | IC50 | 180 nM | [3][11] |

| Wnt/β-catenin Reporter Assay | HEK293 | EC50 | 0.2 µM | [10] |

Table 2: this compound Potency in Cell-Based Wnt Signaling Assays. This table presents the potency of this compound in inhibiting the Wnt/β-catenin signaling pathway in cellular assays.

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Caption: Mechanism of action of this compound in inhibiting tankyrase.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[6]

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 4.094 mg of this compound (MW: 409.44 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Solubilization: If necessary, gently warm the solution to 37°C or sonicate to ensure complete dissolution.[10]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

In Vitro Tankyrase Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available tankyrase assay kits.

Materials:

-

Recombinant Tankyrase 1 or 2

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

This compound

-

Assay Buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Reaction: To each well of the histone-coated plate, add the assay buffer, biotinylated NAD+, and the this compound dilution (or vehicle control).

-

Initiate Reaction: Add recombinant tankyrase to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours) with gentle shaking.

-

Detection:

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

-

-

Data Analysis: The signal is inversely proportional to the tankyrase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway in cells.[8]

Materials:

-

HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of approximately 30,000-40,000 cells per well and allow them to attach overnight.

-

Treatment:

-

The next day, replace the medium with fresh medium containing a serial dilution of this compound or vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a at a predetermined optimal concentration. Include an unstimulated control.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement:

-

Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

Determine the IC50 value of this compound by plotting the normalized reporter activity against the log of the inhibitor concentration.

-

Western Blot Analysis of β-catenin and Axin2

This protocol is for detecting changes in the protein levels of β-catenin and Axin2 following this compound treatment.[7]

Materials:

-

DLD-1 or other suitable cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-β-catenin or anti-Axin2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in health and disease. Its selectivity and well-characterized mechanism of action make it a powerful probe for dissecting the intricate regulation of this critical pathway. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the therapeutic potential of tankyrase inhibitors like this compound is warranted, particularly in the context of cancers with aberrant Wnt signaling.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | Wnt Inhibitor | TargetMol [targetmol.com]

- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]

IWR-1 Stabilization of the Axin Destruction Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key negative regulator of this pathway is the β-catenin destruction complex, a multi-protein assembly that facilitates the degradation of β-catenin, the central effector of the pathway. The scaffold protein Axin is a crucial component of this complex, and its levels are tightly regulated. IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that has been shown to potently suppress Wnt/β-catenin signaling by stabilizing the Axin-scaffolded destruction complex. This technical guide provides an in-depth overview of the mechanism of this compound, focusing on its role in the stabilization of the Axin destruction complex. It includes a compilation of quantitative data, detailed experimental protocols for studying the effects of this compound, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Axin Destruction Complex and this compound

The canonical Wnt/β-catenin signaling pathway is activated upon the binding of a Wnt ligand to its cell surface receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This event leads to the inactivation of the β-catenin destruction complex. In the absence of a Wnt signal, this complex, composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1), phosphorylates β-catenin.[1][2] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.[2]

This compound is a potent small molecule inhibitor of the Wnt/β-catenin pathway.[2][3][4][5][6] Its mechanism of action involves the stabilization of the Axin destruction complex, leading to enhanced phosphorylation and degradation of β-catenin.[3][6][7] this compound accomplishes this by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation.[8][9][10][11] By inhibiting tankyrases, this compound prevents Axin degradation, leading to its accumulation and the stabilization of the destruction complex.[7][10]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Target/Assay | Reference(s) |

| IC50 | 180 nM | Wnt/β-catenin pathway reporter (L-cells expressing Wnt3A) | [2][3][4][5] |

| IC50 | 131 nM | Tankyrase 1 (TNKS1) | [10] |

| IC50 | 56 nM | Tankyrase 2 (TNKS2) | [10] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of this compound.

Caption: The Canonical Wnt/β-catenin Signaling Pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Axin destruction complex and Wnt/β-catenin signaling.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., TCF/LEF Reporter (Luc)-HEK293 Cell Line).[4][5][12]

-

Cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, sodium pyruvate, and Pen/Strep).[4]

-

This compound-endo.

-

Wnt3a conditioned medium or recombinant Wnt3a.

-

LiCl (optional, as a positive control for GSK3β inhibition).[4][12]

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[5][12]

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293 TCF/LEF reporter cells into a 96-well plate at a density of ~30,000-35,000 cells per well in 80-100 µL of assay medium.[4][12] Incubate overnight at 37°C in a CO2 incubator.

-

Treatment:

-

Prepare serial dilutions of this compound in assay medium.

-

Add the desired concentrations of this compound to the cells. Include a DMSO vehicle control.

-

To induce Wnt signaling, add Wnt3a to the wells (e.g., final concentration of 40 ng/mL for mouse Wnt3a).[4][12] For unstimulated controls, add assay medium.

-

(Optional) For a positive control, treat cells with LiCl (e.g., 10 mM final concentration) to inhibit GSK3β and activate the pathway.[4][12]

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[12]

-

Lysis and Luminescence Measurement:

-

Data Analysis:

-

Subtract the average background luminescence (from cell-free wells) from all readings.

-

Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control if used.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Caption: TCF/LEF Luciferase Reporter Assay Workflow.

Western Blotting for Axin2 and Phosphorylated β-catenin

This method is used to visualize the this compound-induced accumulation of Axin2 and the increase in phosphorylated β-catenin.

Materials:

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies).

-

Primary antibodies:

-

Rabbit anti-Axin2

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)[3]

-

Mouse anti-total β-catenin

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).[14]

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.[13]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Axin2 or anti-phospho-β-catenin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total β-catenin and a loading control to ensure equal protein loading.

-

Co-immunoprecipitation (Co-IP) of the Axin Destruction Complex

This technique is used to demonstrate the association of key components of the destruction complex and to assess if this compound treatment enhances these interactions.

Materials:

-

Cells expressing tagged or endogenous proteins of the destruction complex.

-

This compound.

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.[15]

-

Antibody for immunoprecipitation (e.g., anti-Axin1 or anti-GFP if using a GFP-tagged protein).

-

Wash buffer (e.g., Co-IP lysis buffer).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Primary and secondary antibodies for Western blotting (e.g., anti-APC, anti-GSK3β, anti-β-catenin).

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or DMSO as described for Western blotting.

-

Lyse cells in non-denaturing Co-IP lysis buffer.

-

Clear the lysate by centrifugation.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[1]

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Washing:

-

Elution:

-

Resuspend the beads in elution buffer (e.g., 2x Laemmli sample buffer) and boil for 5-10 minutes to release the protein complexes.

-

-

Analysis by Western Blotting:

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting as described above, probing for the bait protein and its expected interaction partners (e.g., APC, GSK3β, β-catenin).

-

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the inhibition of tankyrases and the subsequent stabilization of the Axin-scaffolded destruction complex, provides a potent means to suppress aberrant Wnt signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic potential of targeting the Axin destruction complex in cancer and other diseases driven by dysregulated Wnt signaling.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. endo-IWR 1 | beta-Catenin Compounds: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Phase separation of Axin organizes the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

An In-depth Technical Guide to the Downstream Effects of IWR-1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by targeting Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase activity by this compound leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes. This guide provides a comprehensive overview of the downstream effects of this compound treatment, including its impact on cellular signaling, gene expression, and phenotype. It also offers detailed protocols for key experiments and quantitative data to aid in the design and interpretation of studies utilizing this inhibitor.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, particularly cancer. In the "off-state" (absence of Wnt ligands), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (presence of Wnt ligands), this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes.

This compound intervenes in this pathway by stabilizing the β-catenin destruction complex. It achieves this by inhibiting the catalytic activity of Tankyrase 1 and 2. Tankyrases normally PARsylate Axin, marking it for ubiquitination and degradation. By preventing Axin degradation, this compound enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt stimulation.[1][2][3][4]

Quantitative Data on this compound Activity

The potency of this compound varies depending on the cell line and the assay used. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Cell Proliferation | ~5 (after 48h) | [5] |

| HT29 | Colorectal Cancer | Cell Proliferation | Not specified | [6] |

| SW-1990 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 | [7] |

| Panc-1 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 | [7] |

| L-cells (Wnt3A expressing) | N/A | Wnt Reporter Assay | 0.18 | [4] |

| DLD-1 | Colorectal Cancer | STF Reporter Assay | Not specified | [2] |

| HTB-26 | Breast Cancer | Crystal Violet Assay | 10-50 | [8] |

| PC-3 | Pancreatic Cancer | Crystal Violet Assay | 10-50 | [8] |

| HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 | [8] |

Table 2: Downstream Effects of this compound on Gene and Protein Expression

| Target | Effect | Cell Line/Model | Treatment Conditions | Quantitative Change | Reference |

| β-catenin (protein) | Decrease | Human ES cells | BMP-4 followed by this compound | Significant decrease | [1] |

| β-catenin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |

| Axin2 (protein) | Increase | DLD-1 cells | This compound treatment | Potent induction | |

| Axin2 (mRNA) | Decrease | DLD-1 cells | This compound treatment | Decrease observed | [2] |

| Axin2 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |

| c-myc (protein) | Decrease | SW-1990, Panc-1 cells | >20 µM this compound | Dose-dependent decrease | [7] |

| Cyclin D1 (protein) | Decrease | SW-1990, Panc-1 cells | >20 µM this compound | Dose-dependent decrease | [7] |

| Survivin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | |

| E-cadherin (protein) | Increase | HCT116 cells | 10 µM this compound | Dose-dependent increase | [9] |

| N-cadherin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |

| Snail (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |

| Vimentin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |

| Runx2 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |

| Col1a1 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |

Cellular and Physiological Consequences of this compound Treatment

This compound treatment elicits a range of downstream cellular and physiological effects, primarily due to the inhibition of the Wnt/β-catenin pathway.

-

Inhibition of Cancer Cell Proliferation and Viability: this compound has been shown to decrease the proliferation of various cancer cell lines, including those from colorectal, pancreatic, and breast cancers.[5][6][7][8]

-

Induction of Apoptosis: In some cancer models, such as osteosarcoma spheres, this compound can induce apoptosis.[10]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit EMT, a process crucial for cancer metastasis. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and Snail.[6][9]

-

Suppression of Cell Migration and Invasion: Consistent with its effects on EMT, this compound significantly reduces the migratory and invasive capabilities of cancer cells.[6][9][11] This is also associated with a reduction in the activity of matrix metalloproteinases (MMPs) such as MMP2 and MMP9.[5][9]

-

Modulation of Stem Cell Fate: this compound plays a role in directing the differentiation of stem cells. For instance, in combination with BMP-4, it enhances the cardiac differentiation of human pluripotent stem cells.[1] It can also impair the self-renewal capacity of cancer stem-like cells.[10]

-

Inhibition of Tissue Regeneration: In models like zebrafish tailfin regeneration, which is a Wnt-dependent process, this compound treatment inhibits tissue regrowth.[2]

-

Suppression of Survivin Expression: this compound has been shown to directly suppress the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[6][9][12] This effect contributes to its anti-cancer properties.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound treatment.

Western Blot Analysis of β-catenin and Other Target Proteins

This protocol is designed to measure changes in protein levels following this compound treatment.

Materials:

-

Cells of interest

-

This compound (and vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-Survivin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere and grow to the desired confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA levels of Wnt target genes.

Materials:

-

Treated cells (as in 5.1)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers (e.g., for AXIN2, C-MYC, CCND1, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from this compound treated and control cells using a standard protocol.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers. Run the reaction on a qPCR instrument using a standard cycling program.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Viability/Proliferation Assay (CCK-8 or MTT)

This assay quantifies the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

CCK-8 or MTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After cell attachment, treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and for investigating its role in various biological processes and diseases. Its specific mechanism of action, by stabilizing the β-catenin destruction complex via Tankyrase inhibition, makes it a precise probe for dissecting the downstream consequences of Wnt pathway suppression. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

Future research will likely focus on the therapeutic potential of this compound and other Tankyrase inhibitors in cancer and other Wnt-driven diseases. Further investigation into the off-target effects and the development of more potent and selective second-generation inhibitors will be crucial. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open up new avenues for combination therapies. The continued use of this compound in basic research will undoubtedly lead to a deeper understanding of the intricate roles of Wnt signaling in health and disease.

References

- 1. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Impact of IWR-1 on TCF/LEF Transcriptional Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule IWR-1 and its mechanism of action in modulating the Wnt/β-catenin signaling pathway, with a specific focus on its inhibitory effects on T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional activity.

Introduction: The Wnt/β-catenin Pathway and TCF/LEF Transcription

The Wnt/β-catenin signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and stem cell renewal.[1][2] Aberrant activation of this pathway is a known driver in various diseases, most notably in colorectal cancer (CRC) and other malignancies.[3]

The key mediators of the canonical Wnt pathway are the TCF/LEF family of transcription factors.[4][5] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for proteasomal degradation by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[6] When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin binds to TCF/LEF factors, converting them from transcriptional repressors to activators and initiating the transcription of Wnt target genes such as AXIN2, c-myc, and cyclin D1.[4][6][7]

Given its central role in pathology, significant efforts have been made to identify small molecule inhibitors of this pathway. This compound (Inhibitor of Wnt Response-1) is a potent and specific inhibitor that acts by targeting the Wnt pathway upstream of β-catenin.[8][9]

Mechanism of Action of this compound

This compound does not directly inhibit TCF/LEF or its interaction with β-catenin. Instead, it functions by stabilizing the Axin-scaffolded destruction complex, thereby promoting β-catenin degradation and preventing its nuclear accumulation.[8][10][11]

The detailed mechanism is as follows:

-

Tankyrase Inhibition: this compound is an inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[9][12]

-

Axin Stabilization: Tankyrases normally mediate the PARsylation of Axin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to an accumulation of Axin proteins (Axin1 and Axin2).[7][12][13]

-

Enhanced Destruction Complex Activity: The increased levels of Axin enhance the formation and stability of the β-catenin destruction complex.[10][11][14]

-

β-catenin Phosphorylation and Degradation: This stabilized complex efficiently phosphorylates β-catenin, marking it for degradation by the proteasome.[6][8][13]

-

Inhibition of TCF/LEF Transcriptional Activity: With reduced levels of nuclear β-catenin, TCF/LEF transcription factors remain in their repressive state, and the transcription of Wnt target genes is suppressed.[1][8]

Signaling Pathway Diagrams

Caption: The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

Caption: this compound inhibits Tankyrase, leading to Axin stabilization and β-catenin degradation.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various cell-based and in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its efficacy in disrupting the Wnt pathway and inhibiting its target enzymes.

| Target/Assay | Cell Line / System | IC50 / EC50 Value | Reference |

| Wnt/β-catenin Pathway | L-cells expressing Wnt3A | 180 nM (IC50) | [8][9][10][15] |

| Wnt/β-catenin Pathway | DLD-1 cells (luciferase reporter) | 210 nM (IC50) | [16] |

| Wnt/β-catenin Pathway | HEK293T cells (luciferase reporter) | 26 nM (IC50) | [10] |

| TNKS1/PARP5a | In vitro auto-PARsylation | 131 nM (IC50) | [9] |

| TNKS2/PARP5b | In vitro auto-PARsylation | 56 nM (IC50) | [9] |

| Axin2 Accumulation | SW480 cells | 2.5 µM (EC50) | [10] |

Experimental Protocols for Assessing this compound Activity

To investigate the impact of this compound on TCF/LEF transcriptional activity, several key experimental methodologies are employed.

TCF/LEF Luciferase Reporter Assay

This is the most common method to quantitatively measure the transcriptional output of the canonical Wnt pathway.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the TCF/LEF binding element (Wnt Response Element, WRE).[5][17] When the Wnt pathway is active, nuclear β-catenin binds to TCF/LEF at these elements, driving luciferase expression. This compound treatment is expected to reduce this expression. A second plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

Detailed Methodology:

-

Cell Culture: Plate HEK293, DLD-1, or other suitable cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.[2][16]

-

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent.

-

Stimulation and Inhibition: After 24 hours, replace the medium. To induce the pathway, add recombinant Wnt3a protein or LiCl (an inhibitor of GSK3β). To test inhibition, add this compound at various concentrations to the stimulated wells.[2][17] Include appropriate controls (unstimulated, vehicle-treated).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[2]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the unstimulated or vehicle control. Plot a dose-response curve to determine the IC50 value of this compound.

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCF/LEF family - Wikipedia [en.wikipedia.org]

- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. rndsystems.com [rndsystems.com]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

early discovery and development of IWR-1

An In-depth Technical Guide to the Early Discovery and Development of IWR-1

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. The discovery of small molecule inhibitors of this pathway represents a significant advancement in both chemical biology and oncology. This document provides a detailed technical overview of the discovery and early development of this compound (Inhibitor of Wnt Response-1), a potent and selective antagonist of the canonical Wnt/β-catenin signaling pathway.

Discovery via High-Throughput Screening

This compound was identified from a high-throughput chemical screen of approximately 200,000 synthetic compounds.[1] The primary assay was designed to identify molecules that could inhibit Wnt-induced β-catenin-responsive transcription. For this, a stable cell line was engineered with a luciferase reporter gene under the control of a TCF/LEF-responsive promoter (STF, SuperTopFlash). Activation of the Wnt pathway in these cells leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of the luciferase reporter, producing a measurable luminescent signal. Compounds that reduced this signal without general cytotoxicity were selected as primary hits.

Screening Workflow```dot

Caption: Overview of the canonical Wnt signaling pathway in its inactive (OFF) and active (ON) states.

2. This compound Mechanism of Action

References

An In-depth Technical Guide to IWR-1: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed protocols for its application in key experimental settings.

Structural and Chemical Properties

This compound is a synthetic compound with a complex heterocyclic structure. The endo diastereomer, this compound-endo, is the biologically active form.

| Property | Value |

| IUPAC Name | 4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |

| CAS Number | 1127442-82-3 |

| Molecular Formula | C₂₅H₁₉N₃O₃ |

| Molecular Weight | 409.44 g/mol |

| SMILES | C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |

| InChI | InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ |

Solubility and Storage

| Solvent | Solubility |

| DMSO | ≥20.45 mg/mL (≥50 mM) |

| Aqueous Buffers | Sparingly soluble |

Storage: this compound-endo is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months, though it is recommended to aliquot to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Mechanism of Action: Wnt/β-catenin Signaling Inhibition

This compound-endo exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting the β-catenin destruction complex. This multi-protein complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), is responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin in the absence of a Wnt signal.

This compound-endo stabilizes Axin, a key scaffolding protein of the destruction complex.[1] This stabilization enhances the complex's activity, leading to increased phosphorylation of β-catenin and its subsequent degradation.[2][3] As a result, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes.[4]

Quantitative Data

This compound-endo has been shown to inhibit Wnt signaling in various cell lines with nanomolar potency.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin reporter assay | L-cells expressing Wnt3A | IC₅₀ | 180 nM | [5] |

| Wnt/β-catenin reporter assay | HEK293T cells | IC₅₀ | 26 nM | [5] |

| Tankyrase inhibition (accumulation of Axin2) | SW480 cells | EC₅₀ | 2.5 µM | [5] |

| Tankyrase 2 activity | in vitro | EC₅₀ | 0.2 µM | [5] |

| Zebrafish tail fin regeneration | in vivo | MIC | 0.5 µM | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of this compound-endo (MW: 409.44 g/mol ) in 1.22 mL of high-purity DMSO.

-

Solubilization: If necessary, warm the solution to 37°C for 3-5 minutes or sonicate to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Western Blot Analysis of β-catenin and Axin2 Levels

This protocol describes the assessment of β-catenin and Axin2 protein levels in cells treated with this compound.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound-endo (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil samples for 5 minutes at 95°C.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin (e.g., 1:1000 dilution) and Axin2 (e.g., 1:500-1:1000 dilution) overnight at 4°C.[1][7] A loading control antibody (e.g., GAPDH or β-actin, 1:1000-1:5000) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Cells (e.g., HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound-endo

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Dual-luciferase reporter assay system

Detailed Methodology:

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound-endo at various concentrations for a specified period (e.g., 6 hours) before stimulating with Wnt3a conditioned media for an additional 16-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the luciferase assay reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.

-

Add Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a fold change relative to the vehicle-treated control.

In Vivo Applications

This compound has been utilized in various in vivo models, including zebrafish and mice.

-

Zebrafish: this compound has been shown to inhibit tail fin regeneration at a minimum inhibitory concentration of 0.5 µM.[6]

-

Mouse Models: For in vivo studies in mice, this compound can be formulated for intraperitoneal or intratumoral injection. A common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline.[2][9] Dosages can range from 5 mg/kg for intratumoral injection to 30 mg/kg for intraperitoneal administration.[9]

Conclusion

This compound-endo is a valuable tool for studying the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and high potency make it a standard inhibitor for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations of Wnt-dependent biological processes and diseases.

References

- 1. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

- 2. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

IWR-1 as a Canonical Wnt Signaling Inhibitor: A Technical Guide

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule antagonist of this pathway. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, biochemical activity, and key experimental protocols for its application in research settings. This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent proteasomal degradation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working to dissect and modulate the Wnt signaling cascade.

The Canonical Wnt Signaling Pathway

The canonical Wnt pathway's status—"Off" or "On"—is determined by the presence or absence of Wnt ligands. The central event in this pathway is the regulation of the cytoplasmic concentration of β-catenin, a transcriptional co-activator.[4]

-

"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" actively targets β-catenin for degradation.[5] This complex is scaffolded by Axin and the tumor suppressor Adenomatous Polyposis Coli (APC) and includes Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β).[4][5][6] CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by a β-TrCP-containing E3 ligase and subsequent degradation by the proteasome.[4][5] This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain repressed in the nucleus by the TCF/LEF family of transcription factors complexed with co-repressors.[7]

-

"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane.[4][7] This leads to the inactivation of the complex, preventing the phosphorylation and degradation of β-catenin.[8] Stabilized β-catenin accumulates in the cytoplasm, translocates to the nucleus, displaces co-repressors, and binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][7]

This compound: A Potent Inhibitor of Wnt/β-catenin Signaling

This compound-endo is a cell-permeable small molecule that potently inhibits the canonical Wnt signaling pathway.[3][9][10] It was identified through high-throughput screening for compounds that block Wnt-induced cellular responses.[9] this compound acts downstream of the Wnt receptor complex and the protein Dishevelled but upstream of β-catenin's transcriptional activity.[9] Its ability to suppress aberrant Wnt signaling in cancer models, such as colorectal cancer, and to influence cell differentiation makes it a valuable tool for both basic research and preclinical studies.[1][9][11]

Mechanism of Action

Unlike other Wnt inhibitors that target Wnt secretion (e.g., IWP-2) or GSK3, this compound has a distinct mechanism of action centered on the β-catenin destruction complex. This compound is an inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are poly(ADP-ribose) polymerases (PARPs) that regulate the stability of Axin.[12][13][14]

By inhibiting tankyrase activity, this compound prevents the PARsylation of Axin, a post-translational modification that targets Axin for ubiquitination and proteasomal degradation.[14][15] This leads to the stabilization and accumulation of Axin proteins (Axin1 and Axin2).[2][16] The increased levels of Axin enhance the assembly and efficacy of the destruction complex, leading to a marked increase in the phosphorylation of β-catenin. This hyper-phosphorylated β-catenin is then rapidly ubiquitinated and degraded by the proteasome, effectively shutting down the Wnt signaling cascade even in the presence of Wnt ligands or in cells with mutations (e.g., in APC) that would otherwise activate the pathway.[9]

Quantitative Data and Chemical Properties

The efficacy of this compound has been quantified in various assays and cell lines. Its chemical properties are well-defined, facilitating its use in experimental settings.

Table 1: Biological Activity and Efficacy of this compound-endo

| Assay / Context | Cell Line / System | Value | Reference |

| IC₅₀ (Wnt/β-catenin reporter) | L-cells expressing Wnt3A | 180 nM | [3][12][17] |

| IC₅₀ (Wnt/β-catenin reporter) | HEK293T cells | 26 nM | [17] |

| IC₅₀ (TNKS1 auto-PARsylation) | In vitro assay | 131 nM | [13] |

| IC₅₀ (TNKS2 auto-PARsylation) | In vitro assay | 56 nM | [13] |

| EC₅₀ (Axin2 accumulation) | SW480 cells | 2.5 µM | [12][17] |

| EC₅₀ (Axin stabilization) | In vitro assay | 0.2 µM | [18] |

Table 2: Chemical and Physical Properties of this compound-endo

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₉N₃O₃ | [10][13] |

| Molecular Weight | 409.44 g/mol | [10][13][17] |

| CAS Number | 1127442-82-3 | [12][19] |

| Appearance | Off-white solid | [13] |

| Purity | ≥98% (HPLC) | [19] |

| Solubility | Soluble in DMSO (e.g., 10-100 mM) | [13][19] |

| Storage | Store powder at -20°C for ≥ 2 years. Store DMSO stock solutions at -20°C for up to 3 months. | [6][19] |

Note: The diastereomer this compound-exo has significantly lower activity and serves as a useful negative control for experiments.[20]

Key Experimental Protocols

This section provides detailed methodologies for studying the effects of this compound on the Wnt signaling pathway.

Preparation and Use of this compound in Cell Culture

Proper handling of this compound is crucial for reproducible results.

-

Stock Solution Preparation: To prepare a 10 mM stock solution, add 1.22 mL of pure DMSO to 5 mg of this compound-endo powder.[4] Warm the vial to 37°C for 3-5 minutes to ensure complete solubilization.[6]

-

Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[4][6]

-

Use in Media: When preparing treatment media, thaw a stock aliquot at 37°C.[6] To prevent precipitation, add the this compound stock solution to pre-warmed cell culture media.[6] The final concentration of DMSO in the culture should not exceed 0.5%.[6] Effective concentrations of this compound in culture typically range from 1 µM to 10 µM.[6]

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Seeding: Seed HEK293 cells stably or transiently transfected with a TCF/LEF-firefly luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~35,000 cells per well in 80 µL of assay medium.[12]

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in assay medium. Add the desired volume (e.g., 10 µL) to the wells. Include DMSO-only wells as a vehicle control.

-

Wnt Pathway Activation: To activate the pathway, add a Wnt agonist. This can be recombinant Wnt3a protein (e.g., to a final concentration of 40 ng/mL) or a GSK3 inhibitor like LiCl (e.g., 10-20 mM final concentration) or CHIR-99021.[12][19] Add an equal volume of assay medium to unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6 to 24 hours.[12][19]

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell number.[11]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in reporter activity relative to the unstimulated control. Plot the normalized reporter activity against the this compound concentration to determine the IC₅₀ value.

Western Blot Analysis of Wnt Pathway Components

Western blotting is used to measure changes in the protein levels of key pathway components like β-catenin and Axin.

-

Cell Lysis: After treating cells with Wnt3a and/or this compound for the desired time, wash the cells with ice-cold PBS. Lyse the cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Scrape the cells, collect the lysate, and clarify it by centrifugation at ~12,000 x g for 15 minutes at 4°C.[8] Determine the protein concentration of the supernatant using a BCA assay.[8]

-

Sample Preparation: Mix 15-30 µg of protein lysate with SDS-PAGE sample loading buffer and boil for 5-10 minutes.

-

Electrophoresis and Transfer: Load samples onto an SDS-polyacrylamide gel (e.g., 10% gel) and run until adequate separation is achieved. Transfer the proteins to a nitrocellulose or PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Total β-catenin

-

Active (non-phosphorylated) β-catenin

-

Phospho-β-catenin (Ser33/37/Thr41)

-

Axin1/Axin2

-

A loading control (e.g., GAPDH, β-actin)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9] After further washes, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.[9]

Immunoprecipitation of the β-catenin Destruction Complex

Immunoprecipitation (IP) followed by Western blotting can be used to analyze the composition of the destruction complex and the effect of this compound on Axin stabilization.

-

Cell Lysis: Lyse treated cells as described for Western blotting, often using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS) to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against a core component of the complex (e.g., anti-Axin1) overnight at 4°C with gentle rotation.[16] An IgG antibody should be used as a negative control.

-

Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot as described above, probing for other components of the complex (e.g., β-catenin, GSK3β).

Cell Viability (MTT) Assay

The MTT assay measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation in response to a cytotoxic or growth-inhibiting agent like this compound.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow viable cells to convert the yellow MTT salt into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

-

Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Subtract the background absorbance from a cell-free control. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a cornerstone tool for the chemical biology of Wnt signaling. Its well-defined mechanism of action—stabilizing the Axin-scaffolded destruction complex via tankyrase inhibition—provides a precise method for downregulating canonical Wnt/β-catenin signaling.[12][16] The quantitative data on its efficacy and the detailed experimental protocols provided in this guide equip researchers to effectively utilize this compound to investigate the multifaceted roles of the Wnt pathway in health and disease, and to explore its therapeutic potential in oncology and regenerative medicine.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Wnt Reporter Activity Assay [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hubrecht.eu [hubrecht.eu]

- 17. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 18. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. beta-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for IWR-1 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][3] Due to its critical role in cell proliferation, differentiation, and tumorigenesis, the Wnt/β-catenin pathway is a key target in cancer research and developmental biology. This compound serves as an invaluable tool for investigating the functional consequences of Wnt pathway inhibition in various in vitro models.

Mechanism of Action

This compound does not directly inhibit the upstream components of the Wnt pathway. Instead, it targets tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting tankyrase, this compound prevents the PARsylation and subsequent ubiquitination and degradation of Axin. The resulting stabilization and accumulation of Axin enhance the assembly and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to increased phosphorylation and proteasomal degradation of β-catenin.[1][2][4]

Signaling Pathway Diagram

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines and assays.

Table 1: IC50 Values of this compound

| Cell Line/Assay System | IC50 Value | Reference |

| L-cells expressing Wnt3A (Wnt/β-catenin reporter) | 180 nM | [1][5][6] |

| HEK293T cells (luciferase reporter gene assay) | 26 nM | [6] |

| TNKS1/PARP5a (in vitro auto-PARsylation) | 131 nM | [7] |

| TNKS2/PARP5b (in vitro auto-PARsylation) | 56 nM | [7] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect | Reference |

| MG-63, MNNG-HOS (Osteosarcoma) | Cell Viability | 2.5 - 10 µM | 48 - 96 hours | Reduced cell viability, particularly in cancer stem-like cells. | [1] |

| SW-1990, Panc-1 (Pancreatic Cancer) | Cell Growth (CCK-8) | >20 µM | 48 hours | Significant inhibition of cell growth. | [8] |

| HCT116, HT29 (Colorectal Cancer) | Cell Proliferation | 5 - 50 µM | 24 - 48 hours | Dose- and time-dependent decrease in proliferation. | [9][10] |

| HCT116, HT29 (Colorectal Cancer) | Migration & Invasion | 10 µM | 24 hours | Significant suppression of cell migration and invasion. | [10] |

| NB4, HL-60 (Leukemia) | Differentiation | 5 - 10 µM | 3 days | Induced cell differentiation. | [1] |

| Human Pluripotent Stem Cells | Cardiomyocyte Differentiation | Not specified | Not specified | Promotes differentiation into cardiomyocytes. | [5] |

| HUVECs | Cell Motility | 10 µM | 1 hour | Suppressed cell motility. | [11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-treatment of Vial: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[2]

-

Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 5 mg vial of this compound (MW: 409.44 g/mol ), add 1.221 mL of DMSO.[2][12]

-